molecular formula C95H151N11O59S8 B1250455 (2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid CAS No. 894494-99-6

(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

Katalognummer: B1250455
CAS-Nummer: 894494-99-6
Molekulargewicht: 2647.8 g/mol
InChI-Schlüssel: QIBHGITUGYXJDF-UDLCEBFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

EP-217609 wird durch einen mehrstufigen chemischen Prozess synthetisiert, der die Kombination eines indirekten Faktor-Xa-Inhibitors (Fondaparinux-Analogon) und eines direkten Thrombin-Inhibitors (α-NAPAP-Analogon) umfasst. Die Synthese beginnt mit der Herstellung des Fondaparinux-Analogons, das durch die De-novo-chemische Synthese einer bestimmten Pentasaccharidsequenz erreicht wird. Diese Sequenz wird dann mit dem α-NAPAP-Analogon gekoppelt, um das Doppelfunktionsmolekül zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von EP-217609 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Synthese- und Reinigungsschritte zu überwachen und sicherzustellen, dass das Endprodukt die für die klinische Anwendung erforderlichen Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

EP-217609 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit EP-217609 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen, ohne die Integrität des Moleküls zu beeinträchtigen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von EP-217609 gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate sowie substituierte Analoga. Diese Produkte werden charakterisiert und auf ihre pharmakologischen Eigenschaften untersucht, um potenzielle Verbesserungen in Bezug auf Wirksamkeit und Sicherheit zu identifizieren .

Analyse Chemischer Reaktionen

Types of Reactions

EP-217609 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving EP-217609 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the molecule .

Major Products Formed

The major products formed from the reactions of EP-217609 include various oxidized and reduced derivatives, as well as substituted analogs. These products are characterized and evaluated for their pharmacological properties to identify potential improvements in efficacy and safety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to the target compound. These compounds have demonstrated effectiveness against various viruses including HIV and hepatitis C virus (HCV) due to their ability to inhibit viral replication mechanisms . The structural characteristics of the compound may enhance its binding affinity to viral proteins, making it a candidate for further investigation in antiviral drug development.

Cancer Therapeutics
The compound's complex structure may also allow it to interact with specific cellular pathways involved in cancer progression. Research indicates that modifications to similar compounds can lead to increased cytotoxicity against cancer cells by targeting apoptosis pathways or inhibiting tumor growth factors . This suggests that derivatives of this compound could be explored as potential chemotherapeutic agents.

Biochemical Research

Enzyme Inhibition Studies
The compound's unique functional groups may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their ability to inhibit proteases or kinases, which are critical in various diseases including cancer and metabolic disorders . Investigating the enzyme inhibition properties of this compound could provide insights into its biological activity and therapeutic potential.

Drug Delivery Systems
Due to its complex structure, the compound may be suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble drugs. Research into polymeric carriers that incorporate such complex molecules has shown promise in improving targeted delivery and reducing side effects associated with conventional therapies .

Material Science

Nanotechnology Applications
The structural features of this compound may lend themselves to applications in nanotechnology, particularly in the development of nanoscale materials for electronics or photonics. Compounds with similar frameworks have been utilized in creating nanomaterials with unique optical properties or enhanced electrical conductivity . This opens avenues for research into the synthesis of nanomaterials derived from this compound.

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of heterocyclic compounds, a derivative of the target compound was synthesized and tested against several viral strains. The results indicated a significant reduction in viral load at low concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Testing

A series of analogs based on the target compound were evaluated for their cytotoxic effects on various cancer cell lines. One particular analog exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel cancer treatment option .

Wirkmechanismus

EP-217609 exerts its effects through a dual mechanism of action. It combines a direct thrombin inhibitor and an indirect factor Xa inhibitor in a single molecule. The direct thrombin inhibitor component binds to thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation. The indirect factor Xa inhibitor component binds to antithrombin, activating it to inhibit factor Xa, another key enzyme in the coagulation cascade. This dual inhibition results in potent anticoagulant activity with a high degree of specificity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von EP-217609

EP-217609 ist insofern einzigartig, als es sowohl einen indirekten Faktor-Xa-Inhibitor als auch einen direkten Thrombin-Inhibitor in einem einzigen Molekül kombiniert. Dieser Doppelfunktionsansatz bietet eine überlegene Antikoagulanswirksamkeit im Vergleich zu Verbindungen, die nur eines dieser Enzyme angreifen. Darüber hinaus kann EP-217609 schnell durch Avidin, ein spezifisches Antidot, neutralisiert werden, was sein Sicherheitsprofil verbessert, da eine schnelle Umkehr seiner Antikoagulanswirkung im Falle von Blutungskomplikationen möglich ist .

Biologische Aktivität

The compound identified as (2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid , possesses a complex structure with potential biological activities that warrant detailed exploration.

Overview of Biological Activities

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key activities include:

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties. Research has shown that it can inhibit inflammatory pathways such as the TLR4/NF-kB/NLRP3 signaling pathway. This is crucial in conditions like ulcerative colitis (UC), where inflammation plays a central role .
  • Immunomodulatory Effects : The compound influences immune responses by modulating cytokine production. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and ILs (Interleukins), indicating its potential use in treating autoimmune diseases .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties. This could help in reducing oxidative stress-related damage in cells .

The molecular formula for this compound is complex and includes multiple functional groups that contribute to its biological activity. Here are some notable features:

FeatureDescription
Molecular FormulaCXXHXXOXX (exact formula varies by structural isomer)
Functional GroupsHydroxy (-OH), Sulfonic acid (-SO₃H), Amine (-NH₂)
StereochemistryMultiple chiral centers contributing to activity specificity

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Receptor Binding : The compound has shown affinity for various receptors including androgen and glucocorticoid receptors. This binding can modulate gene expression related to inflammation and immune response .
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways and cellular signaling cascades .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various models:

  • Ulcerative Colitis Model : In a study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice, the compound significantly reduced colon damage and inflammatory markers .
    • Results Summary :
      • Decreased disease activity index
      • Reduced macroscopic colon damage
      • Lowered histological damage scores
  • Cytokine Production : In vitro studies demonstrated that treatment with the compound resulted in reduced secretion of pro-inflammatory cytokines from immune cells .

Eigenschaften

CAS-Nummer

894494-99-6

Molekularformel

C95H151N11O59S8

Molekulargewicht

2647.8 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

InChI

InChI=1S/C95H151N11O59S8/c1-48-41-57(138-4)49(2)50(3)83(48)167(118,119)105-54(86(111)102-55(87(112)106-32-18-13-19-33-106)42-51-25-27-52(28-26-51)84(96)97)43-64(109)99-30-20-24-63(108)101-53(21-16-17-29-98-62(107)23-15-14-22-61-65-56(47-166-61)103-95(117)104-65)85(110)100-31-34-147-35-36-148-37-38-149-39-40-150-66-58(44-151-168(120,121)122)155-91(78(143-9)69(66)139-5)159-73-71(141-7)80(145-11)93(162-76(73)88(113)114)158-68-60(46-153-170(126,127)128)156-94(82(165-173(135,136)137)75(68)163-171(129,130)131)160-74-72(142-8)79(144-10)92(161-77(74)89(115)116)157-67-59(45-152-169(123,124)125)154-90(146-12)81(70(67)140-6)164-172(132,133)134/h25-28,41,53-56,58-61,65-82,90-94,105H,13-24,29-40,42-47H2,1-12H3,(H3,96,97)(H,98,107)(H,99,109)(H,100,110)(H,101,108)(H,102,111)(H,113,114)(H,115,116)(H2,103,104,117)(H,120,121,122)(H,123,124,125)(H,126,127,128)(H,129,130,131)(H,132,133,134)(H,135,136,137)/t53-,54-,55+,56-,58+,59+,60+,61-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76-,77+,78+,79+,80+,81+,82+,90-,91+,92+,93+,94+/m0/s1

InChI-Schlüssel

QIBHGITUGYXJDF-UDLCEBFESA-N

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC

Isomerische SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CC(=O)NCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCO[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@H]5[C@@H]([C@H]([C@@H](O[C@@H]5C(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O[C@H]7C(=O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)N[C@H](CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC

Kanonische SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC

Key on ui other cas no.

894494-99-6

Synonyme

EP 217609
EP-217609
EP217609

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.